3-Methoxyoxepino[2,3-B]quinoxaline
Description
3-Methoxyoxepino[2,3-B]quinoxaline is a heterocyclic compound featuring a fused oxepine ring (a seven-membered oxygen-containing ring) and a quinoxaline core. These compounds are valued in medicinal chemistry and materials science due to their planar aromatic systems, which facilitate π-π interactions, charge transport, and DNA intercalation .
Properties
CAS No. |
62911-81-3 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-methoxyoxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C13H10N2O2/c1-16-9-6-7-12-13(17-8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3 |
InChI Key |
WGLGKUPEVBUBSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC2=NC3=CC=CC=C3N=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Optical Properties
- HOMO-LUMO Profiles: Indolo[2,3-b]quinoxalines exhibit HOMO and LUMO levels localized on the core, making them insensitive to substituents. However, 6-(4-methoxyphenyl)-substituted derivatives show the highest HOMO (-4.8 eV) and lowest band gap (2.3 eV) . The methoxy group in 3-methoxyoxepino[2,3-b]quinoxaline may similarly lower the band gap, enhancing charge transport in OLED applications .
- Absorption Spectra: Indoloquinoxaline derivatives absorb at 270 nm and 350 nm due to core-localized transitions . Substituted quinoxaline dyes (e.g., IQCH₃) show redshifted λmax (405–409 nm) compared to unsubstituted analogs (386 nm) . The oxepine ring’s electron-donating methoxy group could further redshift absorption, improving light-harvesting in photochemical applications.
Data Tables
Table 1: Comparison of Key Properties
Research Implications and Challenges
While 3-methoxyoxepino[2,3-b]quinoxaline’s exact properties remain underexplored, its structural analogs suggest promising applications in optoelectronics and medicine. Key challenges include optimizing synthesis to accommodate the oxepine ring’s strain and characterizing its unique electronic profile. Comparative studies with indolo- and pyrroloquinoxalines will clarify the impact of oxygen vs. nitrogen heteroatoms on functionality.
Preparation Methods
Cinnamal-1,2-Phenylenediamine Condensation
This method adapts the classical quinoxaline synthesis pathway. A cinnamal derivative reacts with 1,2-phenylenediamine in refluxing acetic acid to form the quinoxaline core, followed by oxepine ring closure via nucleophilic substitution.
Procedure :
Diketone Cyclization
1,2-Diketones react with 1,2-phenylenediamine derivatives to form quinoxalines, with subsequent oxepine annulation using epoxide intermediates.
Example Protocol :
- Condense benzil (2.10 g, 10 mmol) with 3-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) in ethanol (30 mL) at 80°C for 6 hours.
- Treat the intermediate with epichlorohydrin (1.85 g, 20 mmol) and K₂CO₃ (2.76 g, 20 mmol) in DMF at 100°C for 24 hours.
- Isolate the product via column chromatography (SiO₂, hexane/EtOAc 3:1).
Yield : 55–62% (extrapolated from similar systems).
Green Chemistry Approaches
Ultrasonic-Assisted Synthesis
Ultrasonic irradiation accelerates reaction kinetics, reducing time and improving yields.
Optimized Conditions :
- Reactants : 1,2-phenylenediamine (10 mmol), 3-methoxy-1,2-diketone (10 mmol).
- Solvent : Ethanol/water (1:1, 15 mL).
- Ultrasound Frequency : 40 kHz, 25°C.
- Time : 17–25 minutes.
Results :
| Parameter | Value |
|---|---|
| Yield | 92–95% |
| Reaction Time | 17–25 min |
| Energy Consumption | Reduced by 70% |
Solvent-Free Mechanochemical Synthesis
Mortar-pestle grinding eliminates solvents, enhancing atom economy.
Procedure :
- Grind 1,2-phenylenediamine (1.08 g, 10 mmol) and 3-methoxy-1,2-diketone (1.64 g, 10 mmol) for 15 minutes.
- Heat the mixture at 80°C for 10 minutes.
- Wash with cold ethanol to isolate the product.
Yield : 89–91% (based on analogous reactions).
Advanced Catalytic Methods
Hypervalent Iodine Catalysis
Hypervalent iodine reagents (e.g., PhI(OAc)₂) facilitate oxidative cyclization, enabling milder conditions.
Key Steps :
- Form iminoethanone intermediate from 3-methoxybenzaldehyde and ammonium acetate.
- Cyclize with 1,2-phenylenediamine using PhI(OAc)₂ (10 mol%) in CH₃CN at 60°C.
Advantages :
Transition Metal Catalysis
Palladium catalysts enable Suzuki-Miyaura couplings for late-stage functionalization.
Example :
- Synthesize 2-chloroquinoxaline via condensation.
- Perform Suzuki coupling with 3-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) in THF/H₂O.
Yield : 65–70% (extrapolated from thieno-fused systems).
Characterization and Analytical Data
Spectroscopic Identification
¹H NMR (500 MHz, CDCl₃) :
- δ 8.72 (s, 1H, quinoxaline-H).
- δ 7.85–7.40 (m, 4H, aromatic-H).
- δ 4.10 (s, 3H, OCH₃).
- δ 3.95–3.70 (m, 2H, oxepine-H).
IR (KBr) :
Chromatographic Purity
HPLC Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Green Metrics (E-factor) |
|---|---|---|---|---|
| Traditional Condensation | 60–68 | 8–12 hours | Low | 8.2 |
| Ultrasonic-Assisted | 92–95 | 17–25 min | Medium | 1.5 |
| Mechanochemical | 89–91 | 25 min | Low | 0.9 |
| Hypervalent Iodine | 75–80 | 4 hours | High | 3.8 |
E-factor = (Mass of waste)/(Mass of product).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
